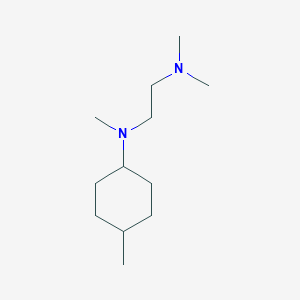![molecular formula C14H18N2O3 B5820123 N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide, also known as DCPH, is a chemical compound that has gained significant attention in the field of scientific research. Its unique structure and properties make it a promising candidate for various applications in the fields of medicine and biology.
Mecanismo De Acción
The mechanism of action of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. This inhibition leads to changes in cellular processes, including cell growth and division. N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to increase neurite outgrowth and promote neuronal differentiation. N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under standard lab conditions. N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide also has low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide. One area of focus is the development of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide as a drug candidate for the treatment of cancer and other diseases. Another area of research is the use of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide as a tool in biological research, including the study of protein-protein interactions and enzyme activity. Additionally, there is potential for the development of new synthesis methods for N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide, which could improve its yield and purity. Finally, further studies are needed to fully understand the mechanism of action of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide and its potential applications in various fields of research.
Conclusion:
In conclusion, N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is a promising chemical compound with various applications in scientific research. Its unique structure and properties make it a promising candidate for the development of new drugs and tools for biological research. Further studies are needed to fully understand the mechanism of action of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide and its potential applications in various fields of research.
Métodos De Síntesis
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide can be synthesized through a series of chemical reactions involving 2,4-dimethylphenol, chloroacetyl chloride, and cyclopropanecarbohydrazide. The reaction involves the formation of an acyl chloride intermediate, which then reacts with cyclopropanecarbohydrazide to form N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has also been studied for its potential use as a tool in biological research, including the study of protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-3-6-12(10(2)7-9)19-8-13(17)15-16-14(18)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQDROXXTPBHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)

![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)



![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
